Detorubicin hydrochloride

Catalog No.
S548608
CAS No.
64291-45-8
M.F
C33H40ClNO14
M. Wt
710.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Detorubicin hydrochloride

CAS Number

64291-45-8

Product Name

Detorubicin hydrochloride

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate;hydrochloride

Molecular Formula

C33H40ClNO14

Molecular Weight

710.1 g/mol

InChI

InChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1

InChI Key

PJODMULXZJQLDJ-NMELVCTCSA-N

SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Detorubicin; MCMC 4777; NSC 292652; RP 33921.

Canonical SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

Isomeric SMILES

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC.Cl

Description

The exact mass of the compound Detorubicin hydrochloride is 673.23705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

673.23705

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMI0YV2GFR

Other CAS

64291-45-8

Dates

Modify: 2023-07-15
1: Zijlstra JG, Meijer C, Timmer-Bosscha H, Le TK, de Vries EG, Mulder NH. Activity of (7) anthracycline related compounds in an doxorubicin sensitive human small cell lung cancer line and its doxorubicin resistant descendant. Activity of doxorubicin, daunorubicin, 4-deoxyrubicin, 4-demethoxydaunorubicin, detorubicin, 4'-epidoxorubicin and mitoxantrone. Eur J Respir Dis Suppl. 1987;149:53-5. PubMed PMID: 3034649.
2: Chawla SP, Legha SS, Benjamin RS. Detorubicin--an active anthracycline in untreated metastatic melanoma. J Clin Oncol. 1985 Nov;3(11):1529-34. PubMed PMID: 4056844.
3: Colbert N, Vannetzel JM, Izrael V, Schlienger M, Milleron B, Blanchon F, Herman D, Akoun G, Roland J, Chatelet F, et al. A prospective study of detorubicin in malignant mesothelioma. Cancer. 1985 Nov 1;56(9):2170-4. PubMed PMID: 3902205.
4: Zenebergh A, Baurain R, Trouet A. Cellular pharmacology of detorubicin and doxorubicin in L1210 cells. Eur J Cancer Clin Oncol. 1984 Jan;20(1):115-21. PubMed PMID: 6537910.
5: Chauvergne J, Bui NB, Cappelaere P, Gary-Bobo J, Guerrin J, Armand JP, Durand M. [Chemotherapy in advanced malignant melanoma. Results of a controlled trial comparing a combination of dacarbazine (DTIC) and detorubicin with dacarbazine alone]. Sem Hop. 1982 Dec 16;58(46):2697-701. French. PubMed PMID: 6297068.
6: Cappelaere P, Chauvergne J, Klein T, Gary-Bobo J, Guerrin J, Meeus L. [Randomized trial of vincristin-methotrexate-bleomycin and cis-platin or detorubicin for advanced head and neck cancer (author's transl)]. Bull Cancer. 1981;68(5):422-7. French. PubMed PMID: 6174165.
7: Huybrechts M, Trouet A. Comparative toxicity of detorubicin and doxorubicin, free and DNA-bound, for hemopoietic stem cells. Cancer Chemother Pharmacol. 1980;5(2):79-82. PubMed PMID: 7471318.
8: Clinical study of detorubicin. EORTC Clinical Screening Group. Recent Results Cancer Res. 1980;74:184-91. PubMed PMID: 7444139.
9: Maral R, Heusse D, Lavelle F, Cueille G, Marlard M, Jacquillat C, Maral J, Auclerc MF, Weil M, Auclerc G, Bernard J. Experimental and clinical activity of a new anthracycline derivative: detorubicin (14-diethoxyacetoxydaunorubicin). Recent Results Cancer Res. 1980;74:172-83. PubMed PMID: 7444138.
10: Preliminary results of a phase II trial on solid tumors of detorubicin, a new anthracyclin. Cancer Clin Trials. 1980 Summer;3(2):115-20. PubMed PMID: 7428135.

Explore Compound Types